1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride
Description
1-Cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride is a bicyclic heterocyclic compound featuring a pyrano-imidazole core fused with a cyclopropyl substituent. Its molecular formula is C₁₃H₁₅ClN₂O₂, with a molecular weight of 266.73 g/mol . The compound is cataloged under the identifier EN300-1664795 by Enamine Ltd. and is synthesized via protocols analogous to those used for related pyrano-fused heterocycles, such as cyclocondensation reactions followed by hydrochloride salt formation . The compound has a purity of ≥95% and is primarily utilized as a building block in medicinal chemistry for drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents due to its imidazole-derived pharmacophore .
Properties
IUPAC Name |
1-cyclopropyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-9-11-7-5-13-4-3-8(7)12(9)6-1-2-6;/h6H,1-5H2,(H2,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWXUBRVCLUGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(COCC3)N=C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrano[3,4-d]imidazole precursor in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce reduced amine derivatives, and substitution reactions can result in a variety of substituted imidazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H13ClN2O
- Molecular Weight : 200.66 g/mol
- CAS Number : 2172595-14-9
The compound's structure allows for various chemical reactivities, making it a versatile scaffold for further modifications and applications.
Biological Activities
Preliminary studies suggest that 1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride exhibits promising biological activities:
- Antimicrobial Properties : Research indicates potential antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives of imidazole compounds have been shown to possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
- Antimalarial Activity : The compound's structural analogs have demonstrated antimalarial properties, with certain derivatives exhibiting nanomolar activity against Plasmodium falciparum, indicating that modifications to the imidazole core can enhance efficacy .
Medicinal Chemistry Applications
This compound serves as a scaffold for the development of new therapeutic agents. Its unique features allow researchers to explore structure–activity relationships (SAR) effectively.
Case Studies
- Antibacterial Activity Study :
- Antimalarial Compound Development :
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine Hydrochloride
1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine Hydrochloride
- CAS No.: 2172030-92-9 .
- Molecular Formula : C₁₁H₁₆ClN₂O₂ (estimated).
- Key Differences : The ethyl group introduces increased lipophilicity compared to the cyclopropyl variant, which may improve membrane permeability but reduce target specificity .
Analogs with Modified Fused Ring Systems
4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-ylmethanamine
- Molecular Formula : C₉H₁₃ClN₂O (estimated).
- This modification is leveraged in antiviral research .
{1-Methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanamine Hydrochloride
- Molecular Formula : C₉H₁₄ClN₃O.
- Key Differences : The pyrazole ring replaces imidazole, reducing basicity and affecting binding affinity to biological targets such as G-protein-coupled receptors .
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Accessibility: The cyclopropyl variant’s synthesis mirrors methods for related pyrano-imidazoles, involving cyclocondensation of amino-alcohols with carbonyl derivatives in ether-hexane systems .
- Structure-Activity Relationships (SAR) : The cyclopropyl group confers rigidity, which enhances binding to hydrophobic enzyme pockets compared to linear alkyl chains in ethyl/methyl analogs .
- Limitations: Limited solubility data and in vivo pharmacokinetic profiles are available for these compounds, highlighting the need for further preclinical studies.
Biological Activity
1-Cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride is a heterocyclic compound with a unique fused ring structure that integrates a pyrano ring with an imidazole moiety. This compound has attracted attention due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C9H13ClN2O
- Molecular Weight : 200.66 g/mol
- CAS Number : 2172595-14-9
The hydrochloride form enhances the compound's solubility and stability in various solvents, making it suitable for biological assays and therapeutic applications.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits several biological activities. These include:
- Antimicrobial Activity : Initial assays indicate potential efficacy against various bacterial strains.
- Anticancer Potential : The compound has shown promise in inhibiting tumor cell proliferation in vitro.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, suggesting a role in treating chronic inflammatory conditions.
The biological activity of this compound is likely influenced by its ability to interact with specific biological targets. Studies indicate that it may act through:
- Inhibition of Enzymes : Compounds with imidazole structures often inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The unique structural features may allow it to bind to receptors involved in pain and inflammation signaling.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various imidazole derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria at concentrations as low as 10 µg/mL .
Anticancer Studies
In vitro studies using human cancer cell lines (e.g., A498 renal carcinoma cells) revealed that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM. This suggests moderate potency compared to standard anticancer agents . Further structural modifications may enhance its efficacy.
Anti-inflammatory Effects
Research indicates that the compound can inhibit pro-inflammatory cytokine production in macrophages. This activity was assessed using ELISA assays to measure cytokine levels after treatment with the compound at varying concentrations .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole | Ethyl group instead of cyclopropyl | Moderate antimicrobial activity |
| 1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine | Lacks cyclopropyl group | Lower anticancer potential |
| 1-Methyl-6,7-dihydro-4H-pyrano[3,4-d]imidazole | Methyl group present | Enhanced solubility and reactivity |
The uniqueness of 1-cyclopropyl substituent may influence both its chemical behavior and biological activity compared to these similar compounds.
Q & A
Q. What are the optimal synthetic routes for 1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include cyclopropane ring formation, pyrano-imidazole core assembly, and final amine hydrochlorination. Optimization focuses on:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance intermediate stability .
- Catalysts : Palladium or copper salts improve coupling efficiency during heterocycle formation .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during cyclopropane introduction .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures yields >95% purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : - and -NMR confirm cyclopropane proton environments (δ 0.8–1.2 ppm) and pyrano-imidazole connectivity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 292.1215) .
- X-ray crystallography : Resolves stereochemistry of the pyrano ring and imidazole substituents .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition observed >200°C .
Q. How can researchers design initial biological activity screens for this compound?
Standard assays include:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to identify IC values .
- Antimicrobial activity : Broth microdilution tests (MIC determination) against Gram-positive/negative bacteria .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance the compound’s therapeutic efficacy?
SAR strategies involve systematic structural modifications:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -CF) on the imidazole ring to modulate binding affinity .
- Cyclopropane ring substitution : Testing methyl or aryl substituents to improve metabolic stability .
- Amine functionalization : Comparing primary, secondary, and tertiary amines for pharmacokinetic optimization .
Q. Example SAR Table :
| Modification Site | Substituent | Biological Activity (IC, μM) |
|---|---|---|
| Imidazole C-2 | -NH | 12.4 (HeLa) |
| Imidazole C-2 | -Cl | 8.7 (HeLa) |
| Cyclopropane | -CH | 15.1 (HeLa) |
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?
Contradictions arise from dynamic equilibria (e.g., ring puckering in the pyrano moiety). Solutions include:
Q. What computational methods predict target interactions for this compound?
- Molecular docking : AutoDock Vina or Glide screens binding to kinases (e.g., EGFR) using PDB structures .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Machine learning (e.g., Random Forest) links structural descriptors (logP, polar surface area) to activity .
Q. How does the compound’s stability vary under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Amine hydrochloride salts show stability at pH 4–6 .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials recommended for storage .
- Plasma stability : Incubation in human plasma (37°C, 1 hr) quantifies remaining intact compound via LC-MS .
Q. What comparative analyses differentiate this compound from structurally related analogs?
- Pharmacophore mapping : Overlay with analogs (e.g., pyrazole derivatives) to identify conserved bioactive features .
- Metabolic profiling : CYP450 inhibition assays (e.g., CYP3A4) compare metabolic liabilities .
- Crystallographic comparison : Superimpose X-ray structures to assess steric clashes or hydrogen-bonding variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
